molecular formula C10H12ClNO2S B366325 1-(4-Chloro-benzenesulfonyl)-pyrrolidine CAS No. 74832-69-2

1-(4-Chloro-benzenesulfonyl)-pyrrolidine

Cat. No.: B366325
CAS No.: 74832-69-2
M. Wt: 245.73g/mol
InChI Key: FXKRATLJGPAUHB-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzenesulfonyl)-pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 4-chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzenesulfonyl)-pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzenesulfonyl)-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-benzenesulfonyl)-pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-Chloro-benzenesulfonyl)-pyrrolidine exerts its effects involves the interaction of the sulfonyl group with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the 4-chlorobenzenesulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKRATLJGPAUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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